6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride
Overview
Description
6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride typically involves the reaction of 2-aminopyridine with α-bromoketones. This reaction proceeds through a one-pot tandem cyclization and bromination process. The reaction conditions often include the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial production .
Chemical Reactions Analysis
Types of Reactions
6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles.
Cyclization Reactions: Formation of fused ring systems through intramolecular cyclization.
Oxidation and Reduction Reactions: Modifications of the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cyclization Reactions: Catalysts such as palladium or copper are often used.
Oxidation and Reduction Reactions: Oxidizing agents like TBHP and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the imidazo[1,2-a]pyridine core .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
6-Bromoimidazo[1,2-a]pyrazin-2-amine: Another analog with potential therapeutic applications.
Uniqueness
6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in drug discovery make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.ClH/c8-5-1-2-7-10-6(9)4-11(7)3-5;/h1-4H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYRZZMCJJBSSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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